11-keto Fluprostenol

Overview

Description

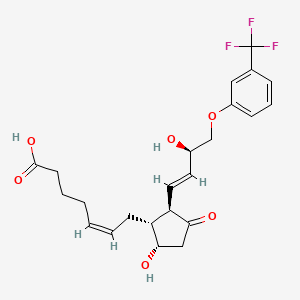

11-keto Fluprostenol is a synthetic analog of prostaglandin D2, designed to have a prolonged half-life and greater potency. It is derived from fluprostenol, a well-studied potent analog of prostaglandin F2α, primarily acting through the FP receptor . The oxidation at the C-11 position of fluprostenol yields this compound .

Mechanism of Action

Target of Action

11-keto Fluprostenol is a potent analog of prostaglandin F2α (PGF2α) and primarily interacts with the FP receptor . The FP receptor is a G-protein-coupled receptor that plays a crucial role in various physiological processes.

Mode of Action

The compound acts by binding to the FP receptor, which is its primary target . This binding triggers a series of biochemical reactions that lead to the observed physiological effects. Additionally, this compound exhibits moderate binding to the CRTH2/DP2 receptor compared to prostaglandin D2 (PGD2) and essentially no activity at the DP1 receptor .

Biochemical Pathways

The binding of this compound to the FP receptor initiates a cascade of events in the G-protein-coupled receptor pathway . This leads to the activation of various downstream effects that contribute to the compound’s overall action.

Pharmacokinetics

It is known that the compound has structural modifications intended to give it a prolonged half-life and greater potency . These modifications likely influence its bioavailability and overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with the FP receptor . By binding to this receptor, the compound can influence a variety of physiological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .

Biochemical Analysis

Biochemical Properties

11-keto Fluprostenol interacts with various biomolecules in biochemical reactions. It exhibits moderate binding to the CRTH2/DP2 receptor compared to PGD2 and essentially no activity at the DP1 receptor . The oxidation at C-11 of Fluprostenol yields this compound .

Cellular Effects

It is known that it interacts with the FP receptor, which is involved in various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the FP receptor. The compound is an analog of PGD2, and its structural modifications are intended to enhance its half-life and potency .

Temporal Effects in Laboratory Settings

Its structural modifications are intended to enhance its half-life, suggesting that it may have prolonged effects .

Metabolic Pathways

It is known that the oxidation at C-11 of Fluprostenol yields this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-keto Fluprostenol is synthesized by oxidizing fluprostenol at the C-11 position . The oxidation process involves the use of specific oxidizing agents under controlled conditions to ensure the selective formation of the keto group at the C-11 position.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure the efficient conversion of fluprostenol to this compound .

Chemical Reactions Analysis

Types of Reactions: 11-keto Fluprostenol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major product formed from the oxidation of fluprostenol is this compound . Other reactions may yield various derivatives depending on the reagents and conditions used .

Scientific Research Applications

11-keto Fluprostenol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Fluprostenol: A potent analog of prostaglandin F2α, primarily acting through the FP receptor.

Prostaglandin D2: The parent compound from which 11-keto Fluprostenol is derived.

Cloprostenol, Bimatoprost, PGF2α, Travoprost: Other prostaglandin analogs with similar structures and functions.

Uniqueness: this compound is unique due to its structural modifications that enhance its potency and extend its half-life compared to other prostaglandin analogs . Its selective binding to specific prostaglandin receptors makes it a valuable tool for research and potential therapeutic applications .

Biological Activity

11-keto Fluprostenol, an analog of prostaglandin D2 (PGD2), has garnered attention for its potential therapeutic applications due to its structural modifications that enhance potency and prolong its half-life. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound exhibits its biological effects primarily through interactions with prostaglandin receptors. It is known to activate the FP receptor, which mediates various cellular responses including:

- Inhibition of Endothelin-1 Contractility : In bovine trabecular meshwork strips, this compound demonstrated an ability to inhibit endothelin-1-induced contraction without affecting baseline tension .

- Calcium Release : Activation of FP receptors leads to inositol phosphate accumulation and intracellular calcium release in human trabecular meshwork cells .

Efficacy in Glaucoma Treatment

A study conducted on the effects of topical prostaglandin analogs, including this compound, highlighted its efficacy in managing intraocular pressure (IOP) in patients with ocular hypertension (OHT) and primary open-angle glaucoma (POAG). The results indicated significant reductions in IOP over specified treatment durations .

| Study | Participants | Treatment Duration | IOP Reduction |

|---|---|---|---|

| Dinslage et al., 2004 | 30 OHT patients | QD × 14 days | ↓ |

| Toris et al., 2007 | 26 POAG patients | QD × 17 days | ↓ (day and night) |

| Lim et al., 2008 | 30 ONT volunteers | QD × 7 days | ↑ |

Cosmetic Applications

Recent studies have explored the use of 15-keto Fluprostenol isopropyl ester for cosmetic purposes, particularly in enhancing eyelash growth. A double-blind, vehicle-controlled study involving forty women demonstrated significant improvements in eyelash length and patient satisfaction compared to the control group .

- Results Summary :

- Group 1 (Treatment) : Average eyelash length increase of 1.633 mm.

- Group 2 (Control) : Average increase of only 0.25 mm.

- Patient Satisfaction : 80% reported less time spent on mascara application post-treatment.

Safety Profile

The safety profile of this compound has been evaluated across various studies. The majority reported minimal side effects, with only one patient experiencing mild discomfort during the cosmetic application study. This suggests a favorable safety margin for both therapeutic and cosmetic uses .

Case Studies

- Topical Administration for Eyelash Growth :

- Ocular Hypertension Management :

Properties

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-20,27-28H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMHJAKZGBRYTF-KYUUVOLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102829 | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62145-07-7 | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62145-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The study focuses on identifying potent DP2 receptor agonists. How does 11-keto Fluprostenol compare to the other PGD2 analogs in terms of DP2 receptor activation?

A1: The study found that this compound was less potent than several other PGD2 analogs in stimulating CD11b expression and actin polymerization, indicators of DP2 receptor activation in eosinophils. The rank order of potency was observed as follows: 15R-Methyl-Prostaglandin D2 > Prostaglandin D2 > 17-phenyl-18,19,20-trinor-Prostaglandin D2 > 15S-Methyl-Prostaglandin D2 ≈ 16,16-dimethyl-Prostaglandin D2 > this compound []. This suggests that while this compound can activate the DP2 receptor, it is not as potent as other tested analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.